Hydrogen-Bond Donor Count Distinguishes Target Compound from Non-Aminated Dimethylacetanilides
The presence of the 5-amino group increases the hydrogen-bond donor (HBD) count from 1 (characteristic of all non-aminated dimethylacetanilide analogs) to 2 in the target compound. This is a structurally defined, quantifiable difference with direct implications for target binding and pharmacokinetic behavior . Hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five; compounds with HBD ≤ 5 are considered more drug-like [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | N-(2,3-Dimethylphenyl)acetamide, N-(2,5-Dimethylphenyl)acetamide, N-(3,5-Dimethylphenyl)acetamide: HBD = 1 |
| Quantified Difference | 2-fold higher HBD count for target compound |
| Conditions | Calculated from molecular structure; consistent across all non-aminated dimethylacetanilide analogs |
Why This Matters
Higher HBD count enables additional hydrogen-bonding interactions with biological targets, potentially improving binding affinity and selectivity for enzymes with bidentate metal coordination requirements.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
